2-Ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one
Beschreibung
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol; 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane; oxepan-2-one is a complex compound that combines three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various industrial and scientific applications.
Eigenschaften
CAS-Nummer |
55636-48-1 |
|---|---|
Molekularformel |
C24H42N2O7 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |
InChI |
InChI=1S/C12H18N2O2.C6H14O3.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;1-2-6(3-7,4-8)5-9;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;7-9H,2-5H2,1H3;1-5H2 |
InChI-Schlüssel |
JVCHXKLLOOOFJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1 |
Verwandte CAS-Nummern |
68954-65-4 55636-48-1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is typically synthesized through the aldol condensation of n-butyraldehyde and formaldehyde under alkaline conditions.
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane: This compound is synthesized through the reaction of isophorone with phosgene, followed by purification steps to obtain the desired isocyanate.
Oxepan-2-one:
Industrial Production Methods
The industrial production of this compound involves the combination of the three components under controlled conditions to ensure the desired properties are achieved. The process typically involves:
- Mixing the components in specific ratios.
- Controlling the temperature and pressure to facilitate the reaction.
- Purifying the final product to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxepan-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a building block in the synthesis of polyurethanes and polyesters .
- Acts as a crosslinking agent in polymer chemistry .
Biology
Medicine
Industry
Wirkmechanismus
The compound exerts its effects through various mechanisms depending on the application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylolpropane: Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but lacks the isocyanate and oxepan-2-one components.
Isophorone diisocyanate: Contains the isocyanate groups but lacks the hydroxyl and oxepan-2-one components.
ε-Caprolactone: Similar to oxepan-2-one but lacks the hydroxyl and isocyanate components.
Uniqueness
The combination of hydroxyl, isocyanate, and oxepan-2-one groups in a single compound provides unique properties such as enhanced reactivity, biocompatibility, and versatility in various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
